

Controlling the degree of crosslinking in urethane acrylates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Urethane acrylate	
Cat. No.:	B1259557	Get Quote

Technical Support Center: Urethane Acrylates

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the degree of crosslinking in **urethane acrylate** systems.

Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of **urethane acrylate**s, leading to inadequate crosslinking and suboptimal material properties.

Issue 1: The cured urethane acrylate film is tacky or sticky on the surface.

Question: Why is my **urethane acrylate** film still tacky after UV curing, and how can I resolve this?

Answer: A tacky or sticky surface is a common sign of incomplete surface cure, often caused by oxygen inhibition.[1] Atmospheric oxygen can interact with free radicals, forming less reactive peroxy radicals that hinder the polymerization process at the surface.[1]

Troubleshooting Steps:



- Increase UV Intensity: Higher UV intensity can generate free radicals more rapidly, overcoming the inhibitory effect of oxygen.[2] Ensure your UV lamp is functioning correctly and its energy output meets the requirements of your photoinitiator.[2][3]
- Optimize Photoinitiator Concentration: The concentration of the photoinitiator is crucial. While
 a higher concentration can lead to a faster cure, an excessive amount can cause lightshielding effects, where the surface absorbs too much UV radiation, preventing deeper
 curing.[4][5] Conversely, insufficient initiator will not generate enough radicals to overcome
 oxygen inhibition.[6]
- Use a Nitrogen Atmosphere: Curing in an inert nitrogen atmosphere displaces oxygen, effectively eliminating oxygen inhibition.[1]
- Formulation Adjustments:
 - Incorporate amine synergists (tertiary amines) which can help mitigate oxygen inhibition, though they may cause yellowing.[1]
 - Increase the functionality of monomers or oligomers in your formulation to promote faster crosslinking at the surface.[1]
- Check UV Lamp Wavelength: Short-wavelength UV (UVC) is particularly effective for surface cure as it is readily absorbed at the surface.[1] Ensure your lamp's spectral output is appropriate for your photoinitiator.[7]

Issue 2: The bulk of the urethane acrylate polymer is soft and has poor mechanical properties after curing.

Question: My cured **urethane acrylate** is soft and weak. What factors could be causing this, and how can I increase its hardness and strength?

Answer: Poor mechanical properties, such as low hardness and tensile strength, typically indicate a low degree of crosslinking throughout the bulk of the material. This can result from several factors related to the formulation and curing process.

Troubleshooting Steps:



- Evaluate Oligomer and Monomer Functionality: The degree of crosslinking is directly related to the functionality (number of reactive groups) of the **urethane acrylate** oligomers and reactive diluents. Higher functionality leads to a denser crosslink network.[8][9]
- Increase Acrylate Conversion: Ensure the polymerization reaction proceeds to a high degree of conversion. This can be influenced by:
 - Curing Time and UV Dose: Insufficient UV exposure will result in incomplete polymerization.[3]
 - Photoinitiator Efficiency and Concentration: Select a photoinitiator that is efficient at your lamp's wavelength and use it at an optimal concentration.[4][10]
 - Temperature: Higher temperatures can increase the mobility of reactive species, leading to higher conversion, but excessive heat can cause degradation.[11][12]
- Check for Inhibitors: Besides oxygen, other substances can inhibit polymerization. Ensure
 monomers are properly purified to remove storage inhibitors like hydroquinone (HQ) or its
 monomethyl ether (MEHQ).[6]
- Analyze the Isocyanate-to-Polyol Ratio (for oligomer synthesis): The properties of the
 urethane acrylate oligomer itself are influenced by the ratio of isocyanate (NCO) to polyol
 (OH) groups during its synthesis. This ratio affects the molecular weight and subsequent
 crosslinking potential.

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively measure the degree of crosslinking in my **urethane acrylate** network?

A1: Several analytical techniques can be used to quantify the degree of crosslinking:

Dynamic Mechanical Analysis (DMA): This is a powerful technique to determine the
viscoelastic properties of the polymer.[13] The storage modulus (E' or G') in the rubbery
plateau region, above the glass transition temperature (Tg), is proportional to the crosslink
density.[14] The crosslink density can be calculated from this modulus.[14][15] DMA is also

Troubleshooting & Optimization





highly sensitive for measuring the Tg, which itself is influenced by the degree of crosslinking. [16][17]

- Gel Content and Swelling Analysis: This gravimetric method (ASTM D2765) is a direct way to measure the insoluble, crosslinked fraction of the polymer.[18][19] The polymer is extracted with a suitable solvent, and the weight of the remaining insoluble gel is measured.[20][21] A higher gel content indicates a higher degree of crosslinking.[20]
- Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy: This technique monitors the
 disappearance of the acrylate double bond peak (e.g., around 810 cm⁻¹) during UV curing,
 allowing for the determination of the degree of monomer conversion in real-time.[10][22]
 Higher conversion generally correlates with a higher degree of crosslinking.[4][10]

Q2: What is the effect of photoinitiator concentration on the final properties of the **urethane** acrylate?

A2: The photoinitiator concentration significantly impacts the curing process and final properties:

- Cure Speed and Conversion: Increasing the photoinitiator concentration generally leads to a
 faster polymerization rate and higher final monomer conversion, up to an optimal point.[4]
 [10]
- Mechanical Properties: A higher degree of conversion typically results in improved mechanical properties like hardness and tensile strength.
- Cure Depth: An excessively high photoinitiator concentration can lead to a "shielding" effect, where the surface layer absorbs most of the UV light, preventing it from penetrating deeper into the material. This can result in a well-cured surface but an under-cured bulk.[5]
- Molecular Weight: In some systems, a higher concentration of photoinitiator can lead to the formation of more, but shorter, polymer chains, potentially decreasing the average molecular weight between crosslinks.[23]

Q3: How do reactive diluents affect the crosslinking density?



A3: Reactive diluents are monomers added to the formulation primarily to reduce viscosity for better processing. However, they also play a crucial role in determining the final crosslink density:[8][9]

- Functionality: The functionality of the reactive diluent is a key factor. Monofunctional diluents will act as chain extenders, potentially reducing the overall crosslink density. Difunctional and trifunctional diluents will contribute to the formation of a more densely crosslinked network.[9] [24]
- Concentration: The amount of reactive diluent will also influence the final properties. A higher concentration of a high-functionality diluent will generally increase the crosslink density.[25]

Quantitative Data Summary

The following tables summarize quantitative data on factors influencing the degree of crosslinking in **urethane acrylates**.

Table 1: Effect of Photoinitiator (PI) Concentration on Acrylate Conversion

Formulation/M onomer System	РІ Туре	PI Concentration (wt%)	Light Intensity (mW/cm²)	Final Acrylate Conversion (%)
Trifunctional Acrylate	-	Varies	17	Up to ~67%
Wood-Based Panel Coating	-	0.5	-	93.9 - 94.7
Wood-Based Panel Coating	-	2.0	-	95.4 - 96.0
Wood-Based Panel Coating	-	4.0	-	96.2 - 96.6
Diacrylate Monomer	-	3.0	3	Maximum Conversion Achieved



Data synthesized from multiple sources.[4][10][11]

Table 2: Typical Properties of **Urethane Acrylates** with Varying Crosslink Density

Urethane Acrylate Oligomer	Diluent (30%)	Tg (°C) by DMA	Tensile Strength (psi)	Elongation at Break (%)	Hardness (Durometer)
BR-144B (High Functionality)	Isobornyl Acrylate	56	5600	6	85D
BR-7432GB (Difunctional)	Isobornyl Acrylate	-62	2800	550	84A
BR-3641AA (Low Functionality)	Isobornyl Acrylate	-50	206	5280	<20A

Data from Bomar technical literature.[8]

Experimental Protocols

Protocol 1: Determination of Gel Content and Swell Ratio (ASTM D2765)

This method determines the insoluble fraction of the polymer, which corresponds to the crosslinked portion.[18][19]

Materials:

- Cured **urethane acrylate** sample
- Solvent (e.g., acetone, toluene, or xylene)[18]
- 200-mesh stainless steel cage
- Analytical balance



- Extraction apparatus (e.g., Soxhlet extractor or refluxing flask)
- Drying oven

Procedure:

- Weigh a clean, dry mesh cage (W₁).
- Place a known weight of the cured polymer sample (approximately 0.3 g) into the cage and record the initial weight of the sample (W₂).
- Place the cage with the sample into the extraction apparatus containing the solvent.
- Extract the sample for 12-24 hours.
- Carefully remove the cage and sample from the solvent.
- To determine the swell ratio, quickly blot the surface of the swollen gel and weigh it (W₃).
- Dry the cage and the remaining gel in an oven at a temperature below the polymer's degradation point until a constant weight is achieved.
- Cool the cage to room temperature in a desiccator and weigh it (W₄).

Calculations:

- Gel Content (%) = [(W₄ W₁) / W₂] x 100
- Swell Ratio = (W₃ W₄) / (W₄ W₁)

Protocol 2: Characterization by Dynamic Mechanical Analysis (DMA)

DMA measures the mechanical properties of a material as a function of temperature, time, and frequency, providing information on the glass transition temperature (Tg) and modulus, which are related to the crosslink density.[15][17][26]

Materials and Equipment:



- Cured **urethane acrylate** sample of defined geometry (e.g., rectangular bar, thin film)
- Dynamic Mechanical Analyzer (DMA)

Procedure:

- Secure the sample in the appropriate fixture of the DMA (e.g., single cantilever, tensile, or three-point bend).[16]
- Set the experimental parameters:
 - Temperature Range: From below the glassy region to above the rubbery plateau (e.g., -100 °C to 200 °C).
 - Heating Rate: A typical rate is 2-5 °C/minute.[26]
 - Frequency: A standard frequency is 1 Hz.[16]
 - Strain/Stress Amplitude: Apply a small sinusoidal strain within the linear viscoelastic region of the material.
- Run the temperature sweep experiment.
- The instrument will record the storage modulus (E'), loss modulus (E"), and tan delta (E"/E') as a function of temperature.

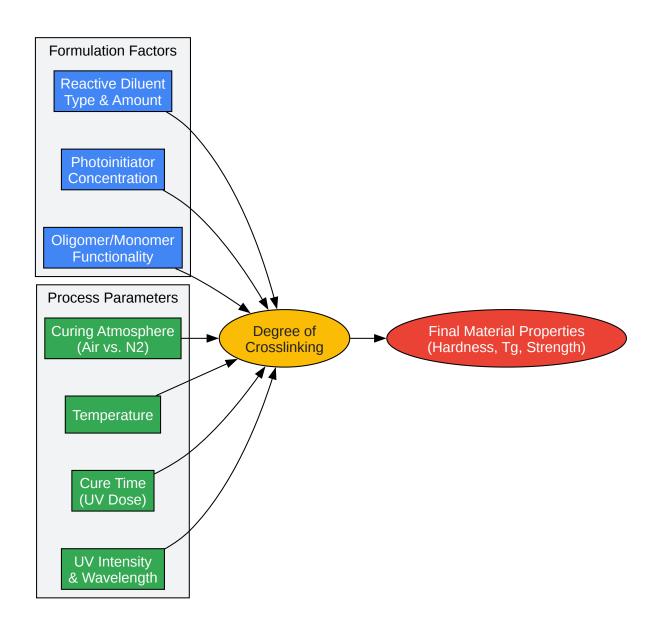
Data Analysis:

- Glass Transition Temperature (Tg): The Tg can be identified as the peak of the tan delta curve or the peak of the loss modulus curve.[16]
- Crosslink Density (v_e): The crosslink density can be calculated from the storage modulus (E') in the rubbery plateau region (a temperature well above Tg) using the theory of rubber elasticity: v_e = E' / (3RT) Where:
 - E' is the storage modulus in the rubbery plateau (in Pa)
 - R is the universal gas constant (8.314 J/mol·K)



• T is the absolute temperature in Kelvin in the rubbery plateau region

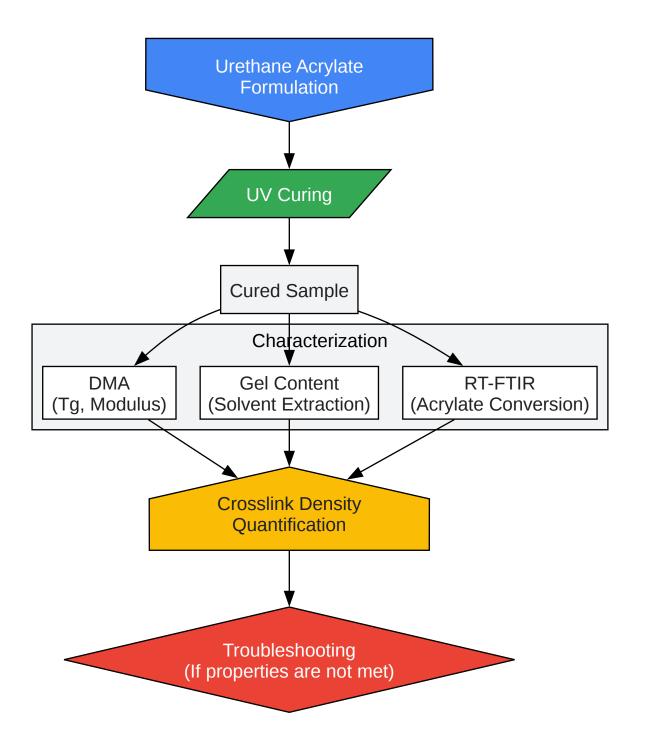
Visualizations



Click to download full resolution via product page



Caption: Factors influencing the degree of crosslinking in urethane acrylates.



Click to download full resolution via product page

Caption: Workflow for curing and characterizing **urethane acrylates**.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. uvebtech.com [uvebtech.com]
- 2. goodiuv.com [goodiuv.com]
- 3. Troubleshooting I Insufficient UV Coating Curing | ACTEGA EMEA [actega.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ebeammachine.com [ebeammachine.com]
- 8. bomar-chem.com [bomar-chem.com]
- 9. specialchem.com [specialchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The influence of temperature and photoinitiator concentration on photoinitiated polymerization of diacrylate monomer - Deutsche Digitale Bibliothek [deutsche-digitalebibliothek.de]
- 12. researchgate.net [researchgate.net]
- 13. Introduction to Dynamic Mechanical Analysis and its Application to Testing of Polymer Solids TA Instruments [tainstruments.com]
- 14. tainstruments.com [tainstruments.com]
- 15. DMA: Dynamic Mechanical Analysis Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Dynamic Mechanical Analysis (DMA) of polymer materials, are you familiar with it? |
 Universal Lab Blog [universallab.org]







- 18. Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics ITA Labs
 ITA Labs [italabs.co.uk]
- 19. jordilabs.com [jordilabs.com]
- 20. mcpolymers.com [mcpolymers.com]
- 21. Gel content determination in cross-linked polyethylene PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives PMC [pmc.ncbi.nlm.nih.gov]
- 24. apps.dtic.mil [apps.dtic.mil]
- 25. UV-Cured Highly Crosslinked Polyurethane Acrylate to Serve as a Barrier against Chemical Warfare Agent Simulants PMC [pmc.ncbi.nlm.nih.gov]
- 26. Thermoset Characterization Part 14: Introduction to Dynamic Mechanical Analysis (DMA)
 Polymer Innovation Blog [polymerinnovationblog.com]
- To cite this document: BenchChem. [Controlling the degree of crosslinking in urethane acrylates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1259557#controlling-the-degree-of-crosslinking-in-urethane-acrylates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com